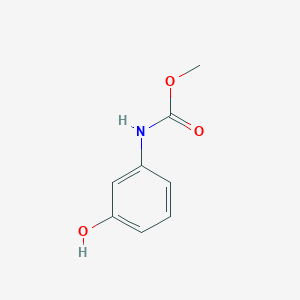

N-(3-hidroxifenil)metilcarbamato

Descripción general

Descripción

Methyl (3-hydroxyphenyl)carbamate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl (3-hydroxyphenyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Methyl (3-hydroxyphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (3-hydroxyphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de derivados de cromeno

“N-(3-hidroxifenil)metilcarbamato” se utiliza en la síntesis de derivados de carbamatos aromáticos con un fragmento de cromeno-2-ona . La condensación de este compuesto con trifluoroacetilacetato de etilo, acetilacetato de 2-metoxietilo en presencia de ácido sulfúrico concentrado, y también con ácido acetondicarboxílico formado in situ a partir de ácido cítrico bajo la acción de ácido sulfúrico concentrado produjo derivados de cromeno .

Investigación herbicida

“this compound” se utiliza en la investigación herbicida . Es un compuesto que se ha utilizado en el estudio de varios herbicidas y sus efectos en diferentes especies vegetales .

Agonista de los receptores humanos de estrógeno y progesterona

Se ha demostrado que varios carbamatos, incluido “this compound”, actúan como agonistas débiles del receptor de estrógeno humano (hER) y el receptor de progesterona humano (hPR) en células cancerosas de mama (MCF-7) y endometrio (Ishikawa) .

Mecanismo De Acción

Mode of Action

The mode of action of Methyl N-(3-hydroxyphenyl)carbamate involves electrophilic amination. This process occurs when the compound is combined with sodium azide in 86% polyphosphoric acid (PPA) at 55–60°C . The result is a regioselective formation of various aminophenylcarbamates .

Biochemical Pathways

It is known that carbamates, in general, can be degraded by microbes through enzymatic hydrolysis of the carbamate ester or amide linkage . This process leads to the formation of respective dihydroxy aromatic intermediates .

Pharmacokinetics

It is known that the compound has a molecular weight of 16716 , which may influence its bioavailability.

Result of Action

It is known that the compound can undergo amination to form various aminophenylcarbamates .

Action Environment

The action, efficacy, and stability of Methyl N-(3-hydroxyphenyl)carbamate can be influenced by various environmental factors. It is known that the compound is stable at room temperature .

Análisis Bioquímico

Biochemical Properties

For instance, carbamates are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function

Cellular Effects

Carbamates have been shown to have significant effects on cells, including alterations in gene expression and impacts on cell signaling pathways

Molecular Mechanism

Carbamates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression

Dosage Effects in Animal Models

Carbamates have been shown to have dosage-dependent effects in animal models, with toxic or adverse effects observed at high doses

Metabolic Pathways

Carbamates are known to be involved in a wide spectrum of metabolic pathways

Actividad Biológica

Methyl (3-hydroxyphenyl)carbamate, also known as phenmedipham, is a carbamate derivative with notable biological activities, particularly in the fields of agriculture and medicine. This article explores its biological activity, including its effects on various cell lines, potential therapeutic applications, and relevant case studies.

Methyl (3-hydroxyphenyl)carbamate is characterized by its carbamate functional group attached to a 3-hydroxyphenyl moiety. Its chemical structure can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of methyl (3-hydroxyphenyl)carbamate. It has shown inhibitory activity against various strains of bacteria, including Mycobacterium tuberculosis. For instance, in a study assessing the efficacy of different carbamate derivatives, methyl (3-hydroxyphenyl)carbamate exhibited moderate inhibitory activity with a minimum inhibitory concentration (MIC) of 25 μg/mL against M. tuberculosis H37Ra strain .

| Compound | MIC (μg/mL) |

|---|---|

| Methyl (3-hydroxyphenyl)carbamate | 25 |

| Benzyl carbamate | 10 |

| Ethyl carbamate | 5 |

| Cyclohexyl carbamate | 1.25 |

This table summarizes the comparative antibacterial activity of various carbamate derivatives.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of methyl (3-hydroxyphenyl)carbamate on different cell lines. Notably, it has shown moderate cytotoxicity against A549 lung cancer cells, with an IC50 value indicating effective concentration for cell viability reduction . The compound's mechanism appears to involve induction of apoptosis and disruption of cellular functions.

Case Study 1: Antitubercular Activity

A significant study investigated the in vivo effects of methyl (3-hydroxyphenyl)carbamate in a mouse model infected with M. tuberculosis. The compound was administered orally at a dosage of 100 mg/kg/day. Results indicated a significant reduction in bacterial load in the lungs compared to untreated controls, demonstrating its potential as an antitubercular agent .

Case Study 2: Pesticidal Applications

Methyl (3-hydroxyphenyl)carbamate is also utilized as a pesticide. It has been evaluated for its herbicidal efficacy against broad-leaved weeds in crops like sugar beets. The compound showed effective control over target weeds, confirming its utility in agricultural applications .

Safety and Toxicology

Safety assessments have classified methyl (3-hydroxyphenyl)carbamate as having low acute toxicity. It may cause skin irritation but is not considered carcinogenic or mutagenic based on current data . Long-term exposure studies indicate that it does not pose significant risks to human health when used according to regulatory guidelines.

Propiedades

IUPAC Name |

methyl N-(3-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)9-6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQQCJGNKKIRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159967 | |

| Record name | Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13683-89-1 | |

| Record name | Methyl N-(3-hydroxyphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13683-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbanilic acid, m-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013683891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (3-hydroxyphenyl)-carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.